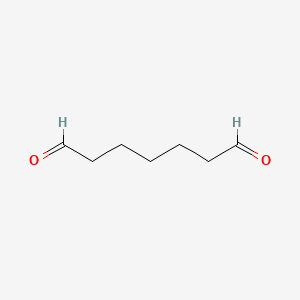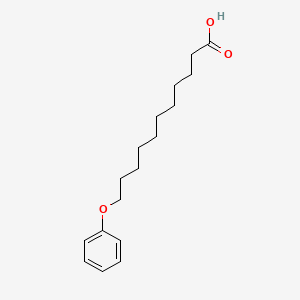
11-Phenoxyundecanoic acid
概要
説明
11-Phenoxyundecanoic acid is a chemical compound with the molecular formula C17H26O3 . It has a molecular weight of 278.4 g/mol . This compound is also known by other names such as Undecanoic acid, 11-phenoxy-, and it has a CAS registry number of 7170-44-7 .
Molecular Structure Analysis
The IUPAC name for 11-Phenoxyundecanoic acid is 11-phenoxyundecanoic acid . The InChI representation of its structure isInChI=1S/C17H26O3/c18-17(19)14-10-5-3-1-2-4-6-11-15-20-16-12-8-7-9-13-16/h7-9,12-13H,1-6,10-11,14-15H2,(H,18,19) . The compound’s structure can also be represented by the canonical SMILES string C1=CC=C(C=C1)OCCCCCCCCCCC(=O)O . Physical And Chemical Properties Analysis
11-Phenoxyundecanoic acid has a molecular weight of 278.4 g/mol . It has a computed XLogP3-AA value of 5.2, indicating its lipophilicity . The compound has one hydrogen bond donor and three hydrogen bond acceptors . It has 12 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 278.18819469 g/mol . The topological polar surface area is 46.5 Ų . The compound has 20 heavy atoms .科学的研究の応用
Biosynthesis of Novel Aromatic Copolyesters
11-POU has been used in the biosynthesis of aromatic copolyesters. Pseudomonas putida BM01, a bacterium known for accumulating medium-chain-length polyesters, can synthesize polymers from 11-POU. These polymers are characterized by their crystalline melting transitions and composition of different monomer units, such as 3-hydroxy-5-phenoxyvalerate and 3-hydroxy-7-phenoxyheptanoate (Song & Yoon, 1996).
Microbial Synthesis with Fluorinated Phenoxy Side Groups
11-POU derivatives, specifically fluorinated phenoxyalkanoic acids, have been used by Pseudomonas putida for the microbial production of polyhydroxyalkanoates (PHAs). These PHAs with fluorinated side groups exhibit unique properties like increased crystallinity and higher melting points, making them of interest in various applications (Takagi, Yasuda, Maehara, & Yamane, 2004).
Enhanced Production in Mutant Pseudomonas Fluorescens
The use of 11-POU in Pseudomonas fluorescens BM07, particularly a mutant strain with a disrupted PHA depolymerase gene, has been shown to enhance the production of medium-chain-length PHA with longer omega-aromatic monomer units. This technique improves the physicochemical properties of the resulting MCL-PHA (Choi, Xu, Rho, Zhao, & Yoon, 2010).
Chemo-Enzymatic Synthesis
11-POU has been involved in the chemo-enzymatic synthesis of related compounds, such as 11-hydroxyundecanoic acid and 1,11-undecanedioic acid, from ricinoleic acid. This process utilizes both biotransformation and chemical transformations, demonstrating the potential for efficient and sustainable synthesis of valuable compounds (Jang, Singha, Kim, Kwon, & Park, 2016).
Synthesis and Characterization in Polymer Chemistry
In the field of polymer chemistry, 11-POU has been utilized for the synthesis and characterization of various polymers. For instance, its use in the production of polyesters with phenoxy groups in the side chains has been investigated, revealing insights into the molecular structure and properties of these materials (Ritter & Spee, 1994).
Safety And Hazards
When handling 11-Phenoxyundecanoic acid, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapours . Contact with skin and eyes should be avoided . Use of personal protective equipment, including chemical impermeable gloves, is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
特性
IUPAC Name |
11-phenoxyundecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O3/c18-17(19)14-10-5-3-1-2-4-6-11-15-20-16-12-8-7-9-13-16/h7-9,12-13H,1-6,10-11,14-15H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSQLPPSRJNREN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70221922 | |
| Record name | 11-Phenoxyundecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70221922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Phenoxyundecanoic acid | |
CAS RN |
7170-44-7 | |
| Record name | 11-Phenoxyundecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7170-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11-Phenoxyundecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007170447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Undecanoic acid, 11-phenoxy- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408534 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 11-Phenoxyundecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70221922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-phenoxyundecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.746 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

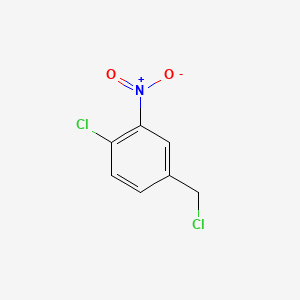
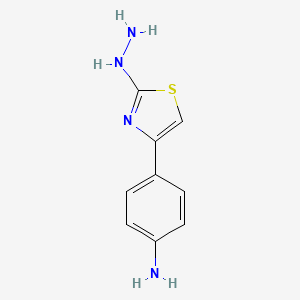
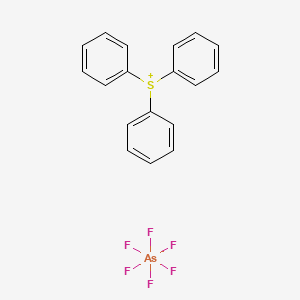
![1H-Indene-1,3(2H)-dione, 2-benzo[f]quinolin-3-yl-](/img/structure/B1606410.png)
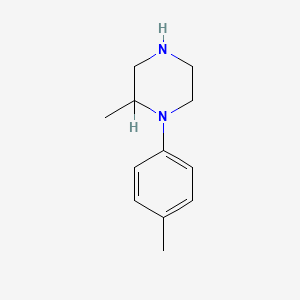
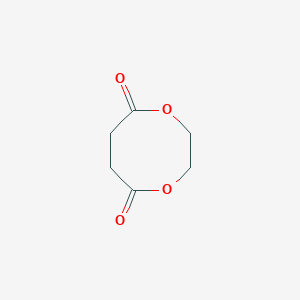
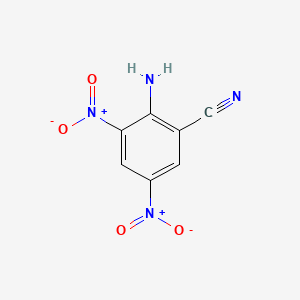
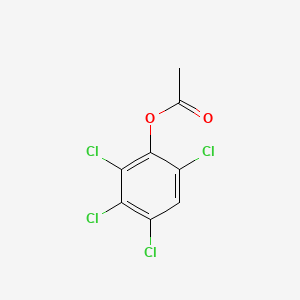
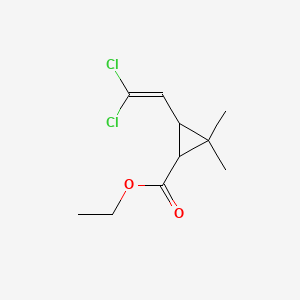
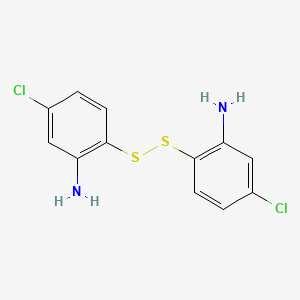
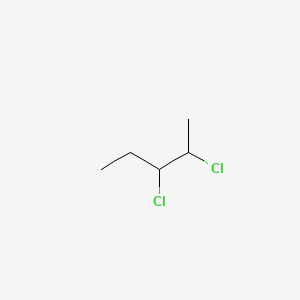
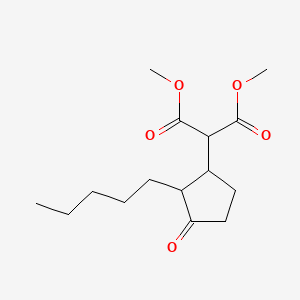
![2-Butanone, 4-[2,5-bis(acetyloxy)-3,4,6-trimethylphenyl]-](/img/structure/B1606424.png)
